(4-Acetyloxy-2,5-dihydroxy-1,6-dioxoheptan-3-yl) acetate
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Overview
Description
(4-Acetyloxy-2,5-dihydroxy-1,6-dioxoheptan-3-yl) acetate is a chemical compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetyloxy-2,5-dihydroxy-1,6-dioxoheptan-3-yl) acetate typically involves multiple steps, starting from simpler precursor molecules. One common method involves the acetylation of a dihydroxy compound followed by further functionalization to introduce the acetyloxy groups. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Acetyloxy-2,5-dihydroxy-1,6-dioxoheptan-3-yl) acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(4-Acetyloxy-2,5-dihydroxy-1,6-dioxoheptan-3-yl) acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-Acetyloxy-2,5-dihydroxy-1,6-dioxoheptan-3-yl) acetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
(4-Acetyloxy-2,5-dioxooxolan-3-yl) acetate: This compound has a similar structure but differs in the arrangement of functional groups.
D-Glucuronal 3,4-Diacetate Methyl Ester: Another compound with similar functional groups but a different core structure.
Uniqueness
(4-Acetyloxy-2,5-dihydroxy-1,6-dioxoheptan-3-yl) acetate is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C11H16O8 |
---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
(4-acetyloxy-2,5-dihydroxy-1,6-dioxoheptan-3-yl) acetate |
InChI |
InChI=1S/C11H16O8/c1-5(13)9(17)11(19-7(3)15)10(8(16)4-12)18-6(2)14/h4,8-11,16-17H,1-3H3 |
InChI Key |
YZGCKUDUZYWDTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(C(C(C=O)O)OC(=O)C)OC(=O)C)O |
Origin of Product |
United States |
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